molecular formula C36H26O2 B12149100 4H-Pyran, 4,4'-(1,2-ethanediylidene)bis[2,6-diphenyl- CAS No. 62041-62-7

4H-Pyran, 4,4'-(1,2-ethanediylidene)bis[2,6-diphenyl-

Cat. No.: B12149100
CAS No.: 62041-62-7
M. Wt: 490.6 g/mol
InChI Key: CDZIBVOOQBKEGK-UHFFFAOYSA-N
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Description

4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- is a complex organic compound characterized by its pyran ring structure and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- typically involves the condensation of appropriate aldehydes with active methylene compounds under basic conditions. One common method includes the use of benzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds within the pyran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated pyran derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.

Biology

In biological research, this compound can be used as a fluorescent probe due to its ability to emit light upon excitation. It is also studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The structural framework of 4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- can be modified to enhance its pharmacological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyran-4-one: A simpler pyran derivative with fewer phenyl groups.

    2,6-Diphenyl-4H-pyran-4-one: Similar structure but lacks the ethanediylidene linkage.

    4H-Thiopyran-4-one, 2,6-diphenyl-: Contains sulfur in place of oxygen in the pyran ring.

Uniqueness

4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- is unique due to its extended conjugation and the presence of multiple phenyl groups, which enhance its electronic properties. This makes it particularly valuable in applications requiring specific optical or electronic characteristics.

Properties

CAS No.

62041-62-7

Molecular Formula

C36H26O2

Molecular Weight

490.6 g/mol

IUPAC Name

4-[2-(2,6-diphenylpyran-4-ylidene)ethylidene]-2,6-diphenylpyran

InChI

InChI=1S/C36H26O2/c1-5-13-29(14-6-1)33-23-27(24-34(37-33)30-15-7-2-8-16-30)21-22-28-25-35(31-17-9-3-10-18-31)38-36(26-28)32-19-11-4-12-20-32/h1-26H

InChI Key

CDZIBVOOQBKEGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C3C=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(O2)C6=CC=CC=C6

Origin of Product

United States

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